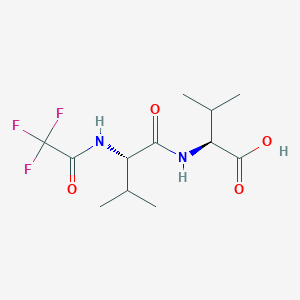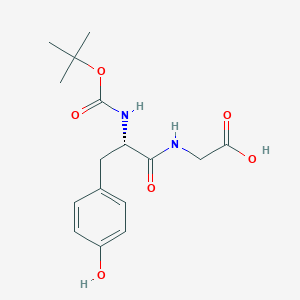
Dibenzyldistannoxane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyldistannoxane-1,3-dione is a chemical compound known for its unique structure and versatile applications It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyldistannoxane-1,3-dione typically involves the reaction of dibutyltin oxide with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Dibenzyldistannoxane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The benzyl groups in this compound can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Tin oxides, benzaldehyde, and other oxidized organic by-products.
Reduction: Reduced tin species, such as dibenzyltin dihydride.
Substitution: Substituted organotin compounds with varying organic groups.
Scientific Research Applications
Dibenzyldistannoxane-1,3-dione has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of dibenzyldistannoxane-1,3-dione involves its interaction with cellular components at the molecular level. In biological systems, the compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Dibutyltin oxide: Another organotin compound with similar reactivity but different organic groups.
Triphenyltin chloride: Known for its use as a biocide and antifouling agent.
Dimethyltin dichloride: Used in the production of PVC stabilizers and other industrial applications.
Uniqueness of Dibenzyldistannoxane-1,3-dione: this compound stands out due to its unique benzyl groups, which confer distinct reactivity and stability compared to other organotin compounds
Properties
CAS No. |
63257-15-8 |
|---|---|
Molecular Formula |
C14H14O3Sn2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
benzyl-[benzyl(oxo)stannanyl]oxy-oxotin |
InChI |
InChI=1S/2C7H7.3O.2Sn/c2*1-7-5-3-2-4-6-7;;;;;/h2*2-6H,1H2;;;;; |
InChI Key |
KJWXXRWRXOTBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](=O)O[Sn](=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)







![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)



